molecular formula C20H17ClO5S B5125480 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE

4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE

Cat. No.: B5125480
M. Wt: 404.9 g/mol
InChI Key: HVMNBDYJMPNSAW-UHFFFAOYSA-N
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Description

4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by its complex molecular framework, which includes a benzo[c]chromen core and a benzenesulfonate group.

Properties

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5S/c1-12-18(26-27(23,24)14-8-6-13(21)7-9-14)11-10-16-15-4-2-3-5-17(15)20(22)25-19(12)16/h6-11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMNBDYJMPNSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzo[c]chromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen core.

    Introduction of the 4-Methyl Group: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.

    Oxidation to Form the 6-Oxo Group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide are employed to introduce the 6-oxo group.

    Attachment of the Benzenesulfonate Group: The final step involves the sulfonation of the compound using chlorosulfonic acid or similar reagents to attach the 4-chloro-1-benzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to hydroxyl or other functional groups.

    Substitution: The benzenesulfonate group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors, such as CB2 receptors, to modulate signaling pathways.

    Inhibition of Enzymes: The compound may inhibit enzymes involved in inflammatory and oxidative processes.

    Modulation of Gene Expression: It may influence the expression of genes related to inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
  • 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY-ACETIC ACID
  • 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL BENZOATE

Uniqueness

4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE is unique due to the presence of the 4-chloro-1-benzenesulfonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications.

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